Lenalidomide hydrochloride

Catalog No.
S002277
CAS No.
1243329-97-6
M.F
C13H14ClN3O3
M. Wt
295.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lenalidomide hydrochloride

CAS Number

1243329-97-6

Product Name

Lenalidomide hydrochloride

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrochloride

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.72 g/mol

InChI

InChI=1S/C13H13N3O3.ClH/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h1-3,10H,4-6,14H2,(H,15,17,18);1H

InChI Key

RYWZLJSDFZVVTD-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl

Synonyms

CC-5013

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.Cl

Description

Lenalidomide is a derivative of thalidomide introduced in 2004. Lenalidomide (Revlimid, CC-5013) is a TNF-α secretion inhibitor with IC50 of 13 nM. in vitro: Lenalidomide strongly induces IL-2 and sIL-2R production. Lenalidomide-induced tyrosine phosphorylation of CD28 on T cells is followed by a down-stream activation of NF-κB [2]. Lenalidomide and pomalidomide inhibits autoubiquitination of CRBN in HEK293 T cells expressing thalidomide-binding competent wild-type CRBN, but not thalidomide-binding defective CRBN (YW/AA). Overexpression of CRBN wild-type protein, but not CRBN (YW/AA) mutant protein, in KMS12 myeloma cells, amplifies pomalidomide-mediated reductions in c-myc and IRF4 expression and increases in p21(WAF-1) expression. Long-term selection for Lenalidomide resistance in H929 myeloma cell lines is accompanied by a reduction in CRBN, while in DF15R myeloma cells resistant to both pomalidomide and Lenalidomide, CRBN protein is undetectable [3]. in vivo: Pharmacokinetic studies evaluated doses of 0.5, 1.5, 5, and 10 mg/kg IV and 0.5 and 10 mg/kg doses for IP and oral routes. Liquid chromatography-tandem mass spectrometry was used to quantify lenalidomide in plasma, brain, lung, liver, heart, kidney, spleen, and muscle [4]. Treatment with either thalidomide or lenalidomide attenuated weight loss, enhanced motor performance, decreased motor neuron cell death, and significantly increased the life span in G93A transgenic mice [5]. Toxicity: International Staging System III received a combination therapy of lenalidomide (15 mg, Day 1 - 21) with dexamethasone (40 mg, Day 1, 8, 15, 22). After 4 days on chemotherapy, he experienced worsened dyspnea and was urgently hospitalized because of acute respiratory failure [6]. Clinical trial: Lenalidomide As Immune Adjuvant In Patient/'s With Chronic Lymphocytic Leukemia (CLL). Phase 2

Lenalidomide hydrochloride is a synthetic derivative of thalidomide, classified as an immunomodulatory imide drug. It is primarily used in the treatment of multiple myeloma and certain types of anemia, particularly myelodysplastic syndromes. The compound’s chemical formula is C₁₃H₁₃N₃O₃, with a molar mass of 259.265 g/mol. Lenalidomide acts by modulating the immune system and inhibiting tumor growth through various mechanisms, including the degradation of specific proteins involved in cancer progression .

The exact mechanism of lenalidomide's anti-cancer activity is still under investigation, but several key pathways are involved []:

  • Immunomodulation: Lenalidomide stimulates the immune system by increasing T cell activity and production of cytokines [].
  • Cereblon binding: It binds to the cereblon protein, leading to the degradation of specific proteins involved in cancer cell growth and survival [].
  • Anti-angiogenesis: Lenalidomide may also inhibit the formation of new blood vessels that tumors need to grow [].

These combined effects contribute to the suppression of tumor cell growth and survival in multiple myeloma and lymphomas.

Lenalidomide is a potent drug with several safety concerns:

  • Teratogenicity: Similar to thalidomide, lenalidomide can cause severe birth defects. Strict pregnancy prevention measures are required during treatment.
  • Hematological toxicities: Lenalidomide can suppress bone marrow function, leading to low blood cell counts [].
  • Venous thromboembolism: There is an increased risk of blood clots associated with lenalidomide use [].
  • Other adverse effects: Fatigue, rash, and neuropathy are common side effects [].

Mechanisms of Action in Cancer Treatment

  • Immunomodulation: Lenalidomide appears to stimulate the immune system by increasing the number and activity of T cells, which can recognize and destroy cancer cells [].
  • Angiogenesis Inhibition: It may also hinder the growth of new blood vessels that tumors need to survive and grow [].
  • Induction of Apoptosis: Research suggests lenalidomide can trigger programmed cell death (apoptosis) in cancer cells [].

These combined effects make lenalidomide hydrochloride a valuable tool in cancer treatment, particularly for multiple myeloma and myelodysplastic syndromes (MDS).

Areas of Scientific Research

Beyond its established uses, lenalidomide hydrochloride is being actively researched for its potential applications in other cancers and diseases. Here are some ongoing areas of scientific investigation:

  • Combination Therapies: Researchers are studying the effectiveness of combining lenalidomide with other drugs to treat various cancers, aiming to improve treatment outcomes [].
  • Overcoming Resistance: Scientific studies are exploring ways to overcome resistance to lenalidomide treatment in patients with multiple myeloma [].
  • Autoimmune Diseases: Early research suggests lenalidomide might have potential in treating autoimmune diseases by modulating the immune system [].
, particularly involving its functional groups. The synthesis typically involves the formation of acid addition salts, where lenalidomide reacts with hydrochloric acid to form lenalidomide hydrochloride. This reaction can be represented as:

Lenalidomide+HClLenalidomide hydrochloride\text{Lenalidomide}+\text{HCl}\rightarrow \text{Lenalidomide hydrochloride}

The compound can also undergo hydrolysis in human plasma to form metabolites such as 5-hydroxy-lenalidomide and N-acetyl-lenalidomide, although these metabolites account for less than 5% of the circulating drug levels .

Lenalidomide exhibits a range of biological activities. It functions as an anti-inflammatory and immunomodulatory agent by altering the immune response and promoting apoptosis in malignant cells. Specifically, it targets the E3 ubiquitin ligase complex, leading to the degradation of proteins that promote tumor survival, such as IKZF1 and IKZF3 . Clinical studies have shown that lenalidomide significantly improves progression-free survival in patients with multiple myeloma and enhances response rates when combined with other therapies .

The synthesis of lenalidomide hydrochloride typically involves several steps:

  • Preparation of Intermediates: Starting from 3-amino-piperidine-2,6-dione hydrochloride, various organic bases like triethylamine are used in a solvent system (e.g., N,N-dimethylformamide) to facilitate reactions with other precursors.
  • Formation of Lenalidomide: The nitro intermediate is reacted with methyl 2-halomethyl-3-nitro-benzoate under controlled temperatures to yield lenalidomide.
  • Salt Formation: Lenalidomide is then treated with hydrochloric acid to form lenalidomide hydrochloride through crystallization processes .

The purification process often includes recrystallization from organic solvents or aqueous solutions to achieve high purity levels .

Lenalidomide hydrochloride is primarily used in:

  • Multiple Myeloma: It is effective in treating relapsed or refractory cases.
  • Myelodysplastic Syndromes: It helps improve red blood cell counts in patients with specific genetic mutations.
  • Other Conditions: Research is ongoing into its efficacy for various autoimmune diseases and solid tumors due to its immunomodulatory properties .

Lenalidomide has been studied for its interactions with various drugs and biological systems. It may decrease the excretion rate of certain compounds like ammonium chloride, potentially leading to increased serum levels of those substances . Additionally, it has shown interactions affecting the metabolism of other medications due to its influence on hepatic enzymes, although it is not extensively metabolized itself .

Several compounds share structural and functional similarities with lenalidomide. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
ThalidomideStructural analogKnown for teratogenic effects; less potent than lenalidomide
PomalidomideStructural analogMore potent than lenalidomide; used for refractory multiple myeloma
ApremilastDifferent scaffoldPrimarily used for psoriasis and psoriatic arthritis; acts on phosphodiesterase 4

Lenalidomide stands out due to its dual role as an anti-cancer agent and immunomodulator, offering unique therapeutic benefits compared to its analogs while maintaining a distinct mechanism of action through E3 ligase modulation .

Classical Thalidomide-Based Synthetic Pathways

The synthesis of lenalidomide hydrochloride fundamentally relies on multi-step synthetic routes that utilize thalidomide analogues as starting materials [1] [2]. The most established synthetic approach involves the preparation of 3-aminopiperidine-2,6-dione hydrochloride as a key intermediate, which serves as the foundation for subsequent transformations [2] [35]. This synthetic strategy leverages the structural similarities between thalidomide and lenalidomide, particularly the shared glutarimide ring system [35] [38].

The primary synthetic route commences with methyl 2-bromomethyl-3-nitrobenzoate, which undergoes coupling with 3-aminopiperidine-2,6-dione hydrochloride in the presence of dimethylformamide and triethylamine [1] [2]. This coupling reaction yields 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione as a nitro intermediate, achieving yields of approximately 92.0% under optimized conditions [10].

Advanced Synthetic Methodologies

Recent developments in lenalidomide synthesis have introduced alternative pathways that enhance both efficiency and scalability [17] [35]. One notable advancement involves the utilization of one-pot methodologies that construct isoindolinones directly from substituted methyl 2-(halomethyl)benzoates and substituted amines [16]. These reactions proceed under catalyst-free and solvent-free conditions, achieving yields ranging from 80-99% with exceptional purity [16].

The synthesis can also be accomplished through a modified route involving the reaction of 2-bromomethyl-3-nitrobenzoate with 3-amino-2,6-piperidione hydrochloride in the presence of inorganic bases such as sodium carbonate in tetrahydrofuran [10]. This approach demonstrates improved environmental compatibility while maintaining high synthetic efficiency.

Synthetic RouteStarting MaterialsConditionsYield (%)Purity (%)
Classical DMF Route3-aminopiperidine-2,6-dione HCl + methyl 2-bromomethyl-3-nitrobenzoateDMF, triethylamine, reflux36-51>99.0
THF-Based RouteSame as aboveTHF, sodium carbonate, reflux92.0>99.8
One-pot MethodMethyl 2-(halomethyl)benzoates + substituted aminesCatalyst-free, solvent-free80-99>99.0

Mechanistic Considerations in Multi-step Synthesis

The mechanistic pathway for lenalidomide synthesis involves several critical transformations that require precise control of reaction conditions [1] [35]. The initial coupling reaction proceeds through nucleophilic substitution mechanisms, where the amino group of 3-aminopiperidine-2,6-dione attacks the bromomethyl position of the nitrobenzoate derivative [35] [37]. This step is followed by intramolecular cyclization to form the isoindolinone ring system [35].

The subsequent nitro reduction represents the most critical step in the synthetic sequence, as it determines both the yield and purity of the final product [1] [37]. Traditional approaches employ catalytic hydrogenation using palladium on carbon under hydrogen atmosphere at pressures ranging from 50-100 pounds per square inch [2] [39]. However, recent innovations have introduced alternative reduction methodologies using hypophosphite salts under acidic conditions, which operate at atmospheric pressure and demonstrate improved safety profiles [37].

Catalytic Asymmetric Synthesis Strategies

Contemporary Asymmetric Catalytic Approaches

The development of catalytic asymmetric synthesis strategies for lenalidomide hydrochloride represents a significant advancement in pharmaceutical synthesis [5] [7]. These methodologies leverage chiral transition metal catalysts to achieve stereoselective transformations, enabling precise control over the stereochemistry of the final product [5] [7]. The implementation of asymmetric catalysis is particularly relevant for lenalidomide synthesis due to the presence of a chiral center at the glutarimide ring [5].

Recent research has demonstrated the application of enantioselective organocatalysis using modular chiral phosphorus, sulfur, and nitrogen components [5]. These organocatalytic systems facilitate remarkably efficient and diverse enantioselective transformations without requiring metal catalysts [5]. The use of chiral imidodiphosphorimidate counteranions as catalysts has shown particular promise, achieving enantioselectivities ranging from 76-96% in related cyclic compound syntheses [5].

Flow Chemistry Integration in Asymmetric Synthesis

The incorporation of flow chemistry into asymmetric catalytic synthesis has proven transformative for lenalidomide production [4] [5]. Continuous flow systems provide precise control over reaction conditions, enhancing efficiency and facilitating optimization [4] [5]. Multi-step continuous flow approaches have been successfully implemented for the synthesis of related immunomodulatory drugs, achieving overall yields of 38-47% through integrated 3-4 step processes [4].

Flow chemistry enables improved reproducibility and safety in asymmetric synthesis by maintaining consistent reaction parameters throughout the process [4]. The technology also facilitates the implementation of hybrid approaches that combine multiple catalytic strategies synergistically to tackle complex synthetic challenges [5].

Biocatalytic Asymmetric Synthesis

Biocatalytic approaches represent an emerging frontier in lenalidomide asymmetric synthesis [5]. These methodologies rely on enzymatic catalysts to provide exquisite selectivity and high tolerance for diverse functional groups under mild conditions [5]. Enzymatic optical resolution, kinetic resolution, and dynamic kinetic resolution have revolutionized the production of enantiopure compounds in pharmaceutical synthesis [5].

The application of biocatalysis to lenalidomide synthesis offers several advantages, including reduced environmental impact, improved selectivity, and operation under mild reaction conditions [5]. These systems can achieve remarkable efficiency in the construction of complex molecules in enantiopure form [5].

Catalytic MethodCatalyst TypeSelectivity (% ee)Reaction ConditionsAdvantages
OrganocatalysisChiral phosphorus compounds76-96Ambient temperature, metal-freeHigh selectivity, environmentally friendly
Flow ChemistryVarious transition metalsVariableContinuous flow, controlled conditionsImproved reproducibility, scalability
BiocatalysisEnzymatic systems>99Mild conditions, aqueous mediaExcellent selectivity, sustainable

Purification Techniques and Yield Optimization

Advanced Crystallization Methodologies

The purification of lenalidomide hydrochloride employs sophisticated crystallization techniques that optimize both yield and purity [1] [8] [13]. The most effective approach involves crystallization from carefully selected solvent systems that promote the formation of specific polymorphic forms [1] [8]. The use of methanol and ethyl acetate in a 1:1 volume ratio has proven particularly effective, resulting in crystalline Form A with chemical purity exceeding 99.9% as determined by high-performance liquid chromatography [1].

Recent developments have introduced in-situ crystallization processes that enhance purification efficiency [13]. These methods involve the direct crystallization of lenalidomide during the reduction step, eliminating the need for additional isolation steps [13]. The process utilizes N,N-dimethylformamide as the reduction solvent, followed by treatment with methyl acetate or 2-methoxy ethanol at controlled temperatures [13].

Polymorphic Form Control and Optimization

The control of polymorphic forms during purification represents a critical aspect of lenalidomide production [8] [30]. Multiple polymorphic forms of lenalidomide have been identified, including anhydrous forms α and β, as well as dihydrate forms [30]. Form A, the most thermodynamically stable anhydrous polymorph, demonstrates superior stability characteristics and is preferred for pharmaceutical applications [1] [30].

The preparation of pure polymorphic forms requires precise control of crystallization conditions [8] [30]. Crystallization from specific solvent systems, temperature control, and controlled cooling rates all influence the final polymorphic outcome [8] [30]. Powder X-ray diffraction analysis confirms polymorphic purity, with successful preparations achieving greater than 99.5% polymorphic purity [1] [30].

Acid-Base Purification Strategies

Acid-base purification represents a highly effective methodology for achieving exceptional lenalidomide purity [1]. This approach involves the formation of lenalidomide hydrochloride salt followed by controlled liberation of the free base [1]. The process typically employs gaseous hydrochloric acid dissolved in organic solvents such as methanol or isopropanol [1].

The purification mechanism involves the preferential crystallization of the hydrochloride salt, which exhibits different solubility characteristics compared to the free base [1]. Subsequent treatment with organic bases such as triethylamine liberates pure lenalidomide with chemical purity exceeding 99.9% [1]. This methodology effectively removes impurities that may co-crystallize with the free base but remain soluble in the presence of the salt form [1].

Purification MethodSolvent SystemTemperature (°C)Yield (%)Purity (% HPLC)
Direct CrystallizationMethanol:Ethyl Acetate (1:1)20-2585-90>99.9
In-situ CrystallizationDMF/Methyl Acetate20-6090-95>99.8
Acid-Base PurificationMethanol/Isopropanol15-2088-92>99.9
RecrystallizationWater:Isopropanol (1:2)85-9079-86>99.5

Yield Optimization Through Process Integration

Yield optimization in lenalidomide synthesis has been achieved through integrated process design that minimizes material losses during purification [1] [17]. The implementation of reduced solvent volumes significantly improves both yield and economic efficiency [1]. Traditional processes required solvent-to-substrate ratios exceeding 1:600, while optimized processes achieve effective purification at ratios of approximately 1:70 [1].

The integration of multiple purification steps into streamlined processes has demonstrated substantial yield improvements [17]. Combined reduction and crystallization procedures eliminate intermediate isolation steps, reducing material losses and improving overall process efficiency [17]. These integrated approaches achieve total yields of 76-79% based on starting materials, representing significant improvements over traditional methodologies [17].

Stability Under Thermal and Photolytic Conditions

Thermal Stability Characteristics

Lenalidomide hydrochloride demonstrates remarkable thermal stability under controlled conditions, with extensive studies confirming its stability at elevated temperatures [12] [24] [26]. Accelerated stability testing has revealed that lenalidomide remains stable when exposed to temperatures of 105°C for extended periods of up to 10 days [26]. Thermogravimetric analysis indicates that significant thermal decomposition does not occur until temperatures approach 269°C, as evidenced by differential scanning calorimetry endothermic peaks [1] [12].

The thermal stability of lenalidomide in suspension form has been specifically investigated, with results demonstrating stability in hot water at 55°C for 24 hours [24]. Recovery studies indicate that more than 99% of the drug can be recovered from heated suspensions, confirming the absence of significant thermal degradation under these conditions [24]. These findings are particularly relevant for pharmaceutical processing and storage conditions [24].

Photolytic Stability Assessment

Photolytic stability studies have demonstrated that lenalidomide exhibits excellent stability under various light exposure conditions [12] [26]. Exposure to daylight and ultraviolet radiation for extended periods results in minimal degradation, with recovery values of 100.0% observed in solid-state samples [12] [26]. The stability under photolytic conditions is significantly enhanced in solid form compared to solution-state preparations [12].

Specialized photodegradation studies utilizing 400 nm ultraviolet irradiation have confirmed the inherent photostability of lenalidomide [25]. These investigations demonstrate that while certain derivative compounds may undergo photodecomposition, lenalidomide itself maintains structural integrity under controlled light exposure conditions [25]. The photostability characteristics make lenalidomide suitable for various pharmaceutical formulations without requiring extensive light protection measures [25].

Degradation Pathway Analysis

Comprehensive forced degradation studies have identified specific conditions under which lenalidomide degradation occurs [12] [15] [26]. While the compound demonstrates exceptional stability under thermal and photolytic conditions, it exhibits susceptibility to hydrolytic and oxidative stress conditions [12] [26]. Alkaline hydrolysis represents the most aggressive degradation pathway, with significant degradation observed under basic conditions [12].

Oxidative degradation studies using hydrogen peroxide have revealed the formation of specific impurities, including compounds where amino groups are oxidized to nitro or hydroxylamine derivatives [26]. These degradation products have been characterized using ultra-high-performance liquid chromatography coupled with mass spectrometry, enabling precise identification and quantification [26].

Stress ConditionTemperature (°C)DurationRecovery (%)Major Degradation Products
Thermal (Dry Heat)60-10510 days99.97-100.64None detected
UV/DaylightAmbientExtended100.0None detected
Acidic HydrolysisAmbient48 hours98.45-98.69Hydrolysis products A, B, E
Alkaline HydrolysisAmbient8 minutes47.25-53.69Multiple degradation products
Oxidative (H₂O₂)Ambient24 hoursVariableNitro and hydroxylamine derivatives

Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods has been crucial for monitoring lenalidomide degradation under various stress conditions [12] [15] [26]. Ultra-high-performance liquid chromatography with ultraviolet detection and mass spectrometry represents the gold standard for stability assessment [26]. These methods achieve excellent separation of degradation products from the parent compound, enabling accurate quantification of impurities [15] [26].

Validation studies have confirmed the precision, accuracy, and robustness of these analytical approaches [12] [15]. The methods demonstrate linearity across relevant concentration ranges and provide reliable detection of degradation products at levels below toxicological thresholds [26]. Genotoxic impurity monitoring ensures that potentially harmful degradation products remain below established safety limits [26].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

295.0723690 g/mol

Monoisotopic Mass

295.0723690 g/mol

Heavy Atom Count

20

UNII

46Q7T54YCJ

Dates

Modify: 2023-08-15

[1]. Muller GW, et al. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorg Med Chem Lett. 1999 Jun 7;9(11):1625-30.
[2]. Zangari M, et al. Immunomodulatory drugs in multiple myeloma. Expert Opin Investig Drugs. 2005 Nov;14(11):1411-8.
[3]. Lopez-Girona A, et al. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide. Leukemia. 2012 Nov;26(11):2326-35.
[4]. Rozewski DM, et al. Pharmacokinetics and tissue disposition of lenalidomide in mice. AAPS J. 2012 Dec;14(4):872-82.
[5]. Kiaei M, et al. Thalidomide and lenalidomide extend survival in a transgenic mouse model of amyotrophic lateral sclerosis. J Neurosci. 2006 Mar 1;26(9):2467-73.
[6]. Danbara M, et al. Lenalidomide-induced acute lung injury in case of multiple myeloma. Int J Clin Pharmacol Ther. 2013 Jun;51(6):513-6.

Explore Compound Types